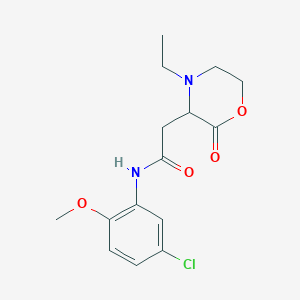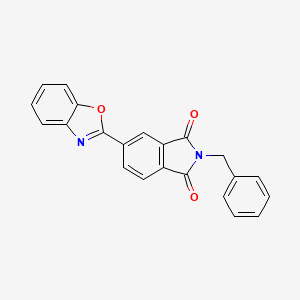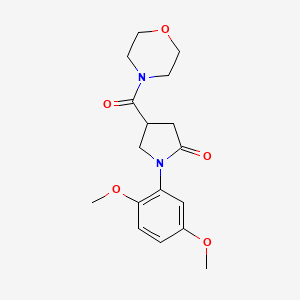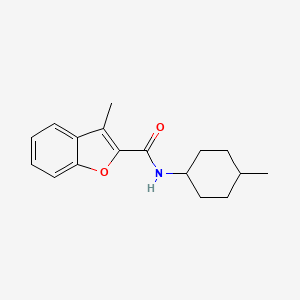
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as CEM-102, is a novel antibiotic compound that has recently gained attention due to its potential therapeutic applications. It belongs to the class of oxazolidinones, which are known for their potent antimicrobial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide involves binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting protein synthesis. This leads to the inhibition of bacterial growth and ultimately, cell death. This compound has a unique binding site on the ribosome, which differs from other antibiotics, making it a promising candidate for the treatment of antibiotic-resistant bacteria.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity to human cells, with no significant adverse effects observed in preclinical studies. It has a good pharmacokinetic profile, with high oral bioavailability and a long half-life, making it suitable for oral administration. This compound has also been shown to have a low potential for drug-drug interactions, making it a safe and effective treatment option.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has several advantages for laboratory experiments, including its potent antimicrobial activity, low toxicity, and unique mechanism of action. However, there are also some limitations to its use, such as the need for specialized equipment and expertise to handle the compound safely. In addition, the cost of synthesis and purification of this compound can be a limiting factor for some research groups.
Future Directions
There are several potential future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One area of focus is the optimization of the synthesis process to increase the yield and purity of the compound, making it more accessible for further research. Another area of interest is the investigation of this compound in combination with other antibiotics, to determine if it can enhance their efficacy against antibiotic-resistant bacteria. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing a new antibiotic therapy for the treatment of bacterial infections.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been extensively studied for its antimicrobial activity against various bacteria, including MRSA and VRE. It has shown promising results in vitro and in vivo, with a low minimum inhibitory concentration (MIC) and minimal toxicity to human cells. In addition, this compound has also been investigated for its potential use in treating tuberculosis, as it has been shown to inhibit the growth of Mycobacterium tuberculosis.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-3-18-6-7-22-15(20)12(18)9-14(19)17-11-8-10(16)4-5-13(11)21-2/h4-5,8,12H,3,6-7,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCVDAGVSDYONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-ethyl-5-{3-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712724.png)
![N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4712728.png)
![5-methyl-3-phenyl-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}-4-isoxazolecarboxamide](/img/structure/B4712731.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4712762.png)

![N-1-adamantyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4712777.png)
![2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4712783.png)
![1-[3-(isopropylthio)propoxy]-2-nitrobenzene](/img/structure/B4712796.png)

![N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4712806.png)